1-Dehydro Androsterone
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Overview
Description
1-Dehydro Androsterone is a steroid hormone metabolite that plays a significant role in various biological processes. This compound is part of the androstane family and is known for its involvement in steroid hormone metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Dehydro Androsterone typically involves the reduction of androstenedione using specific enzymes such as 3alpha-hydroxysteroid dehydrogenase. This enzyme catalyzes the reduction of androstenedione to this compound under specific conditions, including the presence of NADPH as a cofactor .
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods using microbial fermentation or enzymatic processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
1-Dehydro Androsterone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5alpha-androstane-3,17-dione.
Reduction: It can be reduced to form 5alpha-androstan-3alpha,17beta-diol.
Substitution: The hydroxyl group at the 3-position can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include NAD+ and NADP+.
Reduction: Reducing agents such as NADPH are commonly used.
Substitution: Various reagents can be used depending on the desired substitution, including halogenating agents and other electrophiles.
Major Products Formed
Oxidation: 5alpha-androstane-3,17-dione
Reduction: 5alpha-androstan-3alpha,17beta-diol
Substitution: Products vary based on the substituent introduced.
Scientific Research Applications
1-Dehydro Androsterone has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroid hormones.
Biology: Studied for its role in steroid hormone metabolism and its effects on various biological processes.
Medicine: Investigated for its potential therapeutic applications in hormone-related disorders.
Industry: Utilized in the production of steroid-based pharmaceuticals and other related products.
Mechanism of Action
The mechanism of action of 1-Dehydro Androsterone involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for enzymes such as 3alpha-hydroxysteroid dehydrogenase, which catalyzes its conversion to other biologically active steroids. These conversions play a crucial role in regulating androgen and estrogen levels in the body .
Comparison with Similar Compounds
Similar Compounds
- 5alpha-Androstan-3alpha,17beta-diol
- 5alpha-Androstane-3beta,17alpha-diol
- 5alpha-Androstane-3beta,17beta-diol
Uniqueness
1-Dehydro Androsterone is unique due to its specific structure and its role in the metabolism of steroid hormones. Unlike other similar compounds, it serves as a key intermediate in the biosynthesis and degradation of androgens and estrogens, making it a critical component in maintaining hormonal balance .
Properties
IUPAC Name |
(3S,5S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-3,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,12-16,20H,3-6,8,10-11H2,1-2H3/t12-,13+,14-,15-,16-,18-,19-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMROBVXGSLPAY-HLUDHZFRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4C3(C=CC(C4)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC[C@@H]4[C@@]3(C=C[C@H](C4)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40737267 |
Source
|
Record name | (3alpha,5alpha)-3-Hydroxyandrost-1-en-17-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40737267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38859-37-9 |
Source
|
Record name | (3alpha,5alpha)-3-Hydroxyandrost-1-en-17-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40737267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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